Cas no 35732-12-8 (2,4,6,8-Nonatetraenoicacid, 9-(2-acetyl-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-)
35732-12-8 structure
Product Name:2,4,6,8-Nonatetraenoicacid, 9-(2-acetyl-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-
N.o CAS:35732-12-8
MF:C20H26O3
MW:314.418646335602
CID:321546
PubChem ID:6438146
Update Time:2025-04-19
2,4,6,8-Nonatetraenoicacid, 9-(2-acetyl-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,4,6,8-Nonatetraenoicacid, 9-(2-acetyl-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-
- 9-(2-Acetyl-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoicacid
- 9-(2-acetyl-5,5-dimethylcyclopenten-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
- 2,4,6,8-Nonatetraenoic acid, 9-(2-acetyl-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-
- all-trans-9-(2-Acetyl-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid
- 9-(2-Acetyl-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid (all-E)-
- 50890-42-1
- SCHEMBL13988235
- 35732-12-8
- LMPR01090027
- Ro 8-7699
- CHEBI:185854
- (2E,4E,6E,8E)-9-(2-acetyl-5,5-dimethylcyclopenten-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
- CHEMBL488417
-
- Inchi: 1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-18-17(16(3)21)11-12-20(18,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+
- Chave InChI: FSLMGODKGHHERM-FRCNGJHJSA-N
- SMILES: O=C(C)C1CCC(C)(C)C=1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C
Propriedades Computadas
- Massa Exacta: 314.18828
- Massa monoisotópica: 314.18819469g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 23
- Contagem de Ligações Rotativas: 6
- Complexidade: 638
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 4
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.9
- Superfície polar topológica: 54.4Ų
Propriedades Experimentais
- PSA: 54.37
2,4,6,8-Nonatetraenoicacid, 9-(2-acetyl-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl- Literatura Relacionada
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
35732-12-8 (2,4,6,8-Nonatetraenoicacid, 9-(2-acetyl-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-) Produtos relacionados
- 38030-57-8(all-trans 4-Keto Retinoic Acid)
- 150737-18-1(4-Keto 9-cis Retinoic Acid)
- 71748-58-8(4-Keto 13-cis-Retinoic Acid)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornecedores recomendados
Handan Zechi Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
CN Fornecedor
A granel
SunaTech Inc.
Membro Ouro
CN Fornecedor
Reagente